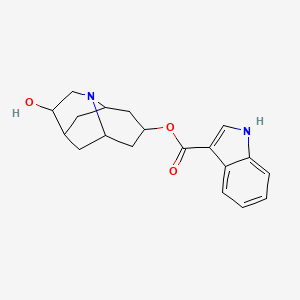
Hydrodolasetron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrodolasetron is the active metabolite of dolasetron, a serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy and postoperative recovery . This compound is known for its high affinity for serotonin receptors, which makes it effective in blocking the action of serotonin, a key player in the vomiting reflex .
准备方法
Synthetic Routes and Reaction Conditions
Hydrodolasetron is synthesized from dolasetron through a reduction process. Dolasetron is first reduced by carbonyl reductase to form this compound . This reaction typically occurs in the liver, where dolasetron is rapidly converted to its active metabolite .
Industrial Production Methods
The industrial production of this compound involves the synthesis of dolasetron followed by its reduction to this compound. The process includes several steps:
Synthesis of Dolasetron: Dolasetron is synthesized through a series of chemical reactions involving the formation of a quinolizidine ring system.
Reduction to this compound: Dolasetron is then reduced to this compound using carbonyl reductase.
化学反应分析
Types of Reactions
Hydrodolasetron undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of dolasetron to this compound is a key reaction in its synthesis.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms in its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Carbonyl reductase is used for the reduction of dolasetron to this compound.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major product formed from the reduction of dolasetron is this compound . Other metabolites can be formed through oxidation and substitution reactions, depending on the specific conditions and reagents used.
科学研究应用
Pharmacological Profile
Hydrodolasetron is primarily used for its antiemetic properties. It is effective in preventing:
- Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound has been shown to significantly reduce nausea and vomiting in patients undergoing chemotherapy. In clinical trials, intravenous doses of dolasetron (which is rapidly converted to this compound) achieved complete suppression of vomiting in approximately 50% of patients receiving highly emetogenic cisplatin-containing chemotherapy .
- Postoperative Nausea and Vomiting (PONV) : Studies indicate that this compound is effective in preventing PONV, with intravenous doses comparable to other established antiemetics like ondansetron . For instance, a 50 mg intravenous dose was found to be as effective as ondansetron 4 mg in mixed-gender groups .
- Radiotherapy-Induced Nausea and Vomiting (RINV) : Preliminary studies suggest that this compound may also be beneficial in preventing RINV, although further studies are needed to establish its efficacy firmly .
Pharmacokinetics
This compound exhibits a rapid onset of action due to its quick metabolism from dolasetron. The pharmacokinetic parameters include:
- Elimination Half-Life : The elimination half-life ranges from 5.5 hours to 11.0 hours, depending on the disease stage .
- Volume of Distribution : It has a mean apparent volume of distribution of approximately 5.8 L/kg in adults .
The pharmacokinetics of this compound can be influenced by renal function, with urinary excretion decreasing as renal function declines .
Analytical Methods for this compound
Recent studies have developed various analytical methods for the quantification of this compound in biological samples. A notable method is the Salt Induced Phase Separation Extraction (SIPSE) combined with High-Performance Liquid Chromatography coupled with Electrospray Mass Spectrometry (HPLC–ESI-MS). This method demonstrated extraction efficiencies exceeding 96% for both dolasetron and this compound, significantly outperforming traditional extraction methods like liquid-liquid extraction and albumin precipitation .
Table: Extraction Recovery and Matrix Effect Comparison
| Method | This compound Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Albumin Precipitation | 89.2 | -5.64 |
| Liquid-Liquid Extraction | 82.5 | -6.67 |
| Salt Induced Phase Separation Extraction | 96.7 | 1.45 |
Case Studies
- Chemotherapy Patients : In a clinical trial involving patients receiving cisplatin-based chemotherapy, this compound was administered intravenously at a dose of 1.8 mg/kg. The results indicated that it effectively prevented vomiting in about 50% of patients, demonstrating its utility as an antiemetic agent .
- Postoperative Settings : A study evaluated the effectiveness of this compound in preventing PONV among surgical patients. Results showed that it was comparable to ondansetron in efficacy, highlighting its potential as a preferred option for managing nausea post-surgery .
- Renal Function Impact Study : Research indicated that urinary excretion rates of this compound decreased significantly with impaired renal function, which could impact dosing strategies in patients with renal insufficiency .
作用机制
Hydrodolasetron exerts its effects by blocking serotonin 5-HT3 receptors both centrally (in the medullary chemoreceptor zone) and peripherally (in the gastrointestinal tract) . This inhibition prevents serotonin from binding to its receptors, thereby reducing the vomiting reflex . The molecular targets of this compound are the 5-HT3 receptors, and the pathways involved include the serotonin signaling pathway .
相似化合物的比较
Similar Compounds
Ondansetron: Another serotonin 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ondansetron, it is used to prevent nausea and vomiting.
Palonosetron: A second-generation 5-HT3 receptor antagonist with a longer half-life.
Uniqueness of Hydrodolasetron
This compound is unique due to its high affinity for serotonin 5-HT3 receptors and its rapid conversion from dolasetron . This makes it highly effective in preventing nausea and vomiting, with fewer side effects compared to other antiemetics .
属性
CAS 编号 |
127951-99-9 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
[(7S)-10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/t11?,12-,13?,14?,18?/m0/s1 |
InChI 键 |
MLWGAEVSWJXOQJ-NRVGHSGUSA-N |
SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
手性 SMILES |
C1[C@H]2CC(CC3N2CC(C1C3)O)OC(=O)C4=CNC5=CC=CC=C54 |
规范 SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
外观 |
White Solid |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
2,6-Methano-2H-quinolizine, 1H-indole-3-carboxylic acid deriv.; 1H-Indole-3-carboxylic Acid Octahydro-3-hydroxy-2,6-methano-2H-quinolizin-8-yl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















